Edasalonexent

Vue d'ensemble

Description

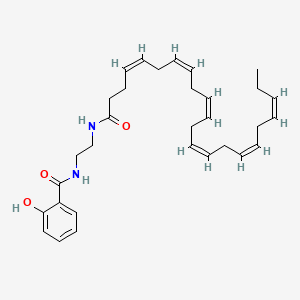

L'Édasalonexent est un nouveau composé de petite molécule conçu pour inhiber la voie du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB). Il est en cours de développement comme un traitement potentiellement modificateur de la maladie pour la dystrophie musculaire de Duchenne, une maladie génétique grave caractérisée par une dégénérescence musculaire progressive et une faiblesse . L'Édasalonexent est composé de deux composants bioactifs : l'acide salicylique et l'acide docosahexaénoïque, qui sont liés de manière covalente pour inhiber le NF-κB lors du clivage intracellulaire .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'Édasalonexent est synthétisé par une série de réactions chimiques qui impliquent la liaison covalente de l'acide salicylique et de l'acide docosahexaénoïque. La synthèse commence par l'activation du groupe carboxyle de l'acide salicylique, suivie de sa réaction avec un groupe amine de l'acide docosahexaénoïque pour former une liaison amide . Les conditions de réaction impliquent généralement l'utilisation de réactifs de couplage tels que la N,N'-dicyclohexylcarbodiimide (DCC) et la 4-diméthylaminopyridine (DMAP) dans un solvant organique comme le dichlorométhane .

Méthodes de Production Industrielle : La production industrielle de l'Édasalonexent implique la mise à l'échelle de la voie de synthèse tout en garantissant une pureté et un rendement élevés. Ceci est réalisé grâce à l'optimisation des conditions de réaction, des processus de purification tels que la recristallisation ou la chromatographie, et des mesures strictes de contrôle de la qualité .

Analyse Des Réactions Chimiques

Types de Réactions : L'Édasalonexent subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la réduction. L'hydrolyse de la liaison amide dans l'Édasalonexent libère ses composants bioactifs, l'acide salicylique et l'acide docosahexaénoïque .

Réactifs et Conditions Communs :

Oxydation et Réduction : Des agents oxydants standard comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium peuvent être utilisés pour modifier les groupes fonctionnels dans l'Édasalonexent.

Principaux Produits Formés : Les principaux produits formés par l'hydrolyse de l'Édasalonexent sont l'acide salicylique et l'acide docosahexaénoïque .

4. Applications de Recherche Scientifique

L'Édasalonexent a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Médecine : L'Édasalonexent est en cours de développement comme agent thérapeutique pour la dystrophie musculaire de Duchenne. .

5. Mécanisme d'Action

L'Édasalonexent exerce ses effets en inhibant la voie NF-κB, qui est un moteur clé de l'inflammation et de la dégénérescence musculaire dans la dystrophie musculaire de Duchenne . Lors du clivage intracellulaire, l'Édasalonexent libère l'acide salicylique et l'acide docosahexaénoïque, qui inhibent l'activation du NF-κB . Cette inhibition réduit l'expression des gènes pro-inflammatoires et favorise la régénération musculaire .

Applications De Recherche Scientifique

Mécanisme D'action

This compound exerts its effects by inhibiting the NF-κB pathway, which is a key driver of inflammation and muscle degeneration in Duchenne muscular dystrophy . Upon intracellular cleavage, this compound releases salicylic acid and docosahexaenoic acid, which inhibit the activation of NF-κB . This inhibition reduces the expression of pro-inflammatory genes and promotes muscle regeneration .

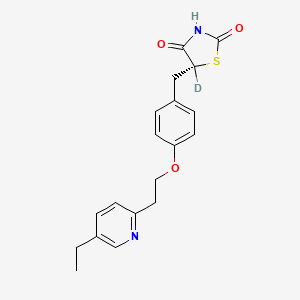

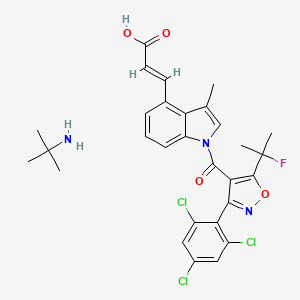

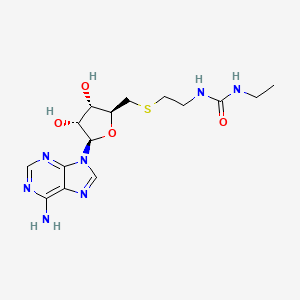

Comparaison Avec Des Composés Similaires

L'Édasalonexent est unique dans sa structure à double composant, combinant l'acide salicylique et l'acide docosahexaénoïque pour inhiber le NF-κB. Des composés similaires comprennent :

L'Édasalonexent se distingue par son profil bien toléré et sa capacité à inhiber le NF-κB sans les effets indésirables associés à l'utilisation à long terme de glucocorticoïdes .

Propriétés

IUPAC Name |

N-[2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]ethyl]-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-30(35)32-26-27-33-31(36)28-23-21-22-24-29(28)34/h3-4,6-7,9-10,12-13,15-16,18-19,21-24,34H,2,5,8,11,14,17,20,25-27H2,1H3,(H,32,35)(H,33,36)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLBBYLGWHUHRW-KUBAVDMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCNC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCNC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204317-86-1 | |

| Record name | Edasalonexent [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204317861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edasalonexent | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15010 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EDASALONEXENT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF3Z6434KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B607195.png)

![tert-butyl 5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B607198.png)

![6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one;hydrochloride](/img/structure/B607201.png)